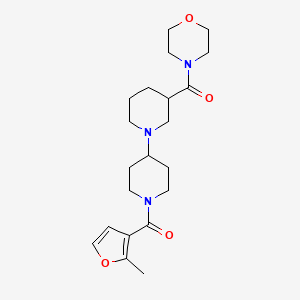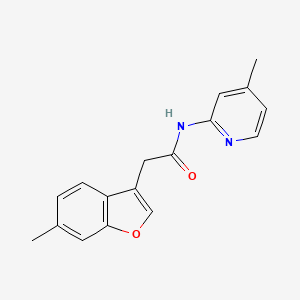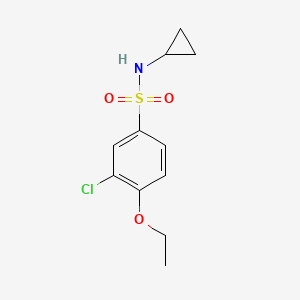![molecular formula C14H10ClFN4S B5303018 1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)
1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This tetrazole derivative has been widely studied for its synthetic methods, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, this compound has been found to reduce inflammation and oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under various conditions and can be stored for long periods of time. However, one limitation of this compound is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential applications in other fields, such as neuroscience and immunology. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases. Finally, the study of the molecular mechanisms underlying the effects of this compound could provide valuable insights into the biology of cancer and inflammation.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole involves the reaction of 3-chlorophenylhydrazine hydrochloride with 4-fluorobenzyl chloride in the presence of sodium ethoxide. The resulting intermediate is then treated with thioacetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. This compound has also been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4S/c15-11-2-1-3-13(8-11)20-14(17-18-19-20)21-9-10-4-6-12(16)7-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVHOHYFYDHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302956.png)

![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)
![5-{[3-(dimethylamino)propyl]amino}-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5302983.png)

![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)

![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5303049.png)